4-CHLOROPHENYL 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETATE
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Overview
Description
4-Chlorophenyl 2-{[3-Cyano-4-(Methoxymethyl)-6-Methylpyridin-2-yl]Sulfanyl}Acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-{[3-Cyano-4-(Methoxymethyl)-6-Methylpyridin-2-yl]Sulfanyl}Acetate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.
Substitution Reagents: Halogens or nitrating agents for electrophilic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Application in the synthesis of organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-{[3-Cyano-6-(4-Methylphenyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Acetamide
- 4-Chlorophenyl 2-{[3-Cyano-4-(Methoxymethyl)-6-Methylpyridin-2-yl]Sulfanyl}Acetamide
Uniqueness
The unique combination of functional groups in 4-Chlorophenyl 2-{[3-Cyano-4-(Methoxymethyl)-6-Methylpyridin-2-yl]Sulfanyl}Acetate provides distinct chemical reactivity and potential applications that may not be present in similar compounds. This includes its specific interactions in biological systems and its utility in material science.
Properties
IUPAC Name |
(4-chlorophenyl) 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-11-7-12(9-22-2)15(8-19)17(20-11)24-10-16(21)23-14-5-3-13(18)4-6-14/h3-7H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVJLPHILJWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)OC2=CC=C(C=C2)Cl)C#N)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24814466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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